molecular formula C13H18BrNO B6574464 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol CAS No. 1019495-87-4

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol

Cat. No.: B6574464
CAS No.: 1019495-87-4
M. Wt: 284.19 g/mol
InChI Key: AOBUASJMIOUVKL-UHFFFAOYSA-N
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Description

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol is an organic compound with the molecular formula C13H18BrNO. It is characterized by the presence of a bromophenyl group attached to a cyclohexanol structure via a methylamino linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol typically involves the following steps:

    Bromination: The starting material, phenylmethanol, undergoes bromination to form 2-bromophenylmethanol.

    Amination: The brominated intermediate is then reacted with cyclohexanone in the presence of a suitable amine, such as methylamine, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Scientific Research Applications

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(2-chlorophenyl)methyl]amino}cyclohexan-1-ol
  • 4-{[(2-fluorophenyl)methyl]amino}cyclohexan-1-ol
  • 4-{[(2-iodophenyl)methyl]amino}cyclohexan-1-ol

Uniqueness

4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs .

Properties

IUPAC Name

4-[(2-bromophenyl)methylamino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c14-13-4-2-1-3-10(13)9-15-11-5-7-12(16)8-6-11/h1-4,11-12,15-16H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOBUASJMIOUVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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